molecular formula C10H16AsN B14604397 Ethylphenyldimethylaminoarsine CAS No. 61130-96-9

Ethylphenyldimethylaminoarsine

Cat. No.: B14604397
CAS No.: 61130-96-9
M. Wt: 225.16 g/mol
InChI Key: PTKPOWIPOACTQE-UHFFFAOYSA-N
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Description

Ethylphenyldimethylaminoarsine is an organoarsenic compound characterized by the presence of an ethyl group, a phenyl group, and a dimethylamino group attached to an arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylphenyldimethylaminoarsine can be synthesized through the reaction of ethylphenylchloroarsine with dimethylamine. The reaction typically occurs in a liquid phase under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: The industrial production of this compound involves the aminolysis of ethylphenylchloroarsine. This method is efficient and yields high purity products, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethylphenyldimethylaminoarsine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethylphenyldimethylaminoarsine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to interact with biological molecules.

    Industry: Utilized in the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of ethylphenyldimethylaminoarsine involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. This property is exploited in its potential use as an antimicrobial and anticancer agent .

Comparison with Similar Compounds

Uniqueness: Ethylphenyldimethylaminoarsine is unique due to its combination of ethyl, phenyl, and dimethylamino groups attached to arsenic. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds .

Properties

CAS No.

61130-96-9

Molecular Formula

C10H16AsN

Molecular Weight

225.16 g/mol

IUPAC Name

N-[ethyl(phenyl)arsanyl]-N-methylmethanamine

InChI

InChI=1S/C10H16AsN/c1-4-11(12(2)3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3

InChI Key

PTKPOWIPOACTQE-UHFFFAOYSA-N

Canonical SMILES

CC[As](C1=CC=CC=C1)N(C)C

Origin of Product

United States

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